molecular formula C6H7BrOS B2862928 2-Thiophenemethanol, 4-bromo-alpha-methyl- CAS No. 34878-46-1

2-Thiophenemethanol, 4-bromo-alpha-methyl-

Cat. No. B2862928
CAS RN: 34878-46-1
M. Wt: 207.09
InChI Key: DPTFBIIZOCHASS-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 4-bromo-alpha-methyl- is a heterocyclic building block used in pharmaceutical and organic synthesis . It is a component of the synthesis of styrylheterocycle analogs of reservatrol which act as apoptosis-inducing agents . It is also used in the preparation of diverse 2-aminothiophenes displaying biologically active antiproliferative activity .


Synthesis Analysis

The synthesis of 2-Thiophenemethanol, 4-bromo-alpha-methyl- can be achieved from 4-Bromothiophene-2-carboxaldehyde . There are multiple synthetic routes available for its preparation .


Molecular Structure Analysis

The molecular formula of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is C6H7BrOS . The molecular weight is 207.09 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

The molecular weight of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is 128.192 . The IUPAC Standard InChI is InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 .

Scientific Research Applications

  • Catalysis and Synthesis:

    • Alpha,alpha-disubstituted 3-thiophenemethanols undergo selective diarylation, accompanied by the cleavage of C-H and C-C bonds, in the presence of a palladium catalyst, producing 2,3-diarylthiophenes. This process is significant in organic synthesis and catalysis (Nakano, Satoh, & Miura, 2006).
  • Kinetic Studies:

    • The kinetics of piperidino-debromination of certain thiophenes in methanol can be studied using the Hammett relationship, a concept critical in understanding reaction mechanisms in organic chemistry (Spinelli, Consiglio, & Corrao, 1972).
  • Material Science Applications:

    • Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells enhances efficiency, showcasing the relevance of thiophene derivatives in the development of advanced solar energy materials (Zhou et al., 2013).
  • Environmental Sensing and Remediation:

    • Thiophene-based metal-organic frameworks (MOFs) exhibit luminescent properties sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), demonstrating potential in environmental monitoring and pollution remediation (Zhao et al., 2017).
  • Polymer Stabilization:

    • New thiophene derivatives have been shown to effectively reduce photodegradation in poly(vinyl chloride) films, highlighting their role in polymer science and material stabilization (Balakit et al., 2015).

properties

IUPAC Name

1-(4-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFBIIZOCHASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromothiophen-2-yl)ethan-1-ol

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-thiophenecarboxaldehyde (Aldrich, 1.20 g, 6.28 mmol) in 15 ml of anhydrous ethyl ether is brought to −70° C. in a flask fitted with a thermometer, under an atmosphere of argon and with magnetic stirring. Then a 1.6 M solution of MeLi in ether (4.12 ml, 6.59 mmol) is added drop by drop between −70° C. and −60° C. The reaction is followed by CCM (eluent ether:petroleum ether=20:80). The mixture is hydrolysed in the cold with 5 ml of saturated NH4Cl solution, 20 ml of distilled water is added and the mixture is extracted with ether (3×40 ml). The ether phase is dried over MgSO4, filtered and evaporated to obtain 1.28 g of a slightly yellowish oil, 4-bromo-2-(1′-hydroxyethyl)thiophene (gross yield=98.5%).
Quantity
1.2 g
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reactant
Reaction Step One
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15 mL
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solvent
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solution
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4.12 mL
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5 mL
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20 mL
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petroleum ether
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